(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(3-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(3-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that features a thiolane ring, a fluorobenzenesulfonyl group, and a methoxyphenyl ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(3-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps:
Formation of the Thiolane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Fluorobenzenesulfonyl Group: This step might involve sulfonylation reactions using reagents like fluorobenzenesulfonyl chloride.
Attachment of the Methoxyphenyl Ethylamine Moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially affecting the thiolane ring or the methoxy group.
Reduction: Reduction reactions might target the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to sulfoxides or sulfones, while reduction could yield thiols or amines.
Scientific Research Applications
Chemistry
Catalysis: Compounds with sulfonyl groups are often used as catalysts in organic reactions.
Material Science: The unique structure might be explored for creating novel materials with specific properties.
Biology and Medicine
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly if it shows biological activity.
Biochemical Research: It might be used as a probe to study specific biochemical pathways.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Polymer Science:
Mechanism of Action
The mechanism by which (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(3-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (3R4S)-3-(4-METHYLBENZENESULFONYL)-4-{[2-(3-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE
- (3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(3-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE
Uniqueness
The presence of the fluorobenzenesulfonyl group might impart unique electronic properties, making it distinct from its methyl or chloro analogs
Properties
IUPAC Name |
(3S,4R)-4-(4-fluorophenyl)sulfonyl-N-[2-(3-methoxyphenyl)ethyl]-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO5S2/c1-26-16-4-2-3-14(11-16)9-10-21-18-12-27(22,23)13-19(18)28(24,25)17-7-5-15(20)6-8-17/h2-8,11,18-19,21H,9-10,12-13H2,1H3/t18-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJALOSGTYJRFC-OALUTQOASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CCN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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